Product packaging for 3-Amino-5-bromophenol(Cat. No.:CAS No. 100367-38-2; 100367-38-2)

3-Amino-5-bromophenol

Cat. No.: B2582355
CAS No.: 100367-38-2; 100367-38-2
M. Wt: 188.024
InChI Key: MITPOGKUUPJAPC-UHFFFAOYSA-N
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Description

Contextual Overview of Halogenated Aminophenols in Organic Chemistry Research

Halogenated aminophenols are aromatic compounds characterized by the presence of one or more halogen atoms, an amino group, and a hydroxyl group attached to a benzene (B151609) ring. The interplay of these functional groups imparts unique electronic and steric properties to the molecule, influencing its reactivity in various chemical transformations. The amino and hydroxyl groups are electron-donating and activating, while the halogen atom is electron-withdrawing and deactivating. This electronic dichotomy makes them valuable substrates for a range of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions. Their utility is further underscored by their role as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemcess.comguidechem.com

Rationale for Advanced Research on 3-Amino-5-bromophenol (B177715)

This compound, with its specific substitution pattern, presents a unique platform for synthetic exploration. The meta-disposition of the amino and hydroxyl groups, coupled with the presence of a bromine atom, allows for regioselective functionalization. The bromine atom, in particular, serves as a versatile handle for introducing a wide array of functionalities through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. Furthermore, the amino and hydroxyl groups can be readily modified or protected, offering additional avenues for structural diversification. This combination of features makes this compound a highly attractive starting material for the construction of complex molecular scaffolds with potential biological activity.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objective of academic research centered on this compound is to fully elucidate its chemical behavior and expand its synthetic utility. Key areas of investigation include the development of efficient and scalable synthetic routes to the compound itself, a thorough characterization of its physicochemical properties, and the exploration of its reactivity in a diverse range of chemical transformations. A significant focus is placed on leveraging its unique structural attributes to synthesize novel compounds with potential applications in medicinal chemistry and materials science. By systematically studying its properties and reactivity, researchers aim to unlock the full potential of this versatile chemical intermediate.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in research and synthesis. These properties are summarized in the interactive data table below.

PropertyValueReference
Molecular Formula C₆H₆BrNO nih.gov
Molecular Weight 188.02 g/mol sigmaaldrich.com
CAS Number 100367-38-2 sigmaaldrich.comchemicalbook.com
Boiling Point (Predicted) 319.2 ± 22.0 °C chemicalbook.com
Density (Predicted) 1.768 ± 0.06 g/cm³ chemicalbook.com
pKa (Predicted) 9.05 ± 0.10 chemicalbook.com
InChI Key MITPOGKUUPJAPC-UHFFFAOYSA-N sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with one common approach involving the reduction of a nitrophenol precursor. For instance, a synthetic method for a related compound, 3-amino-4-bromophenol, involves a three-step process starting from 3-nitro-4-aminophenol. google.comgoogle.com This process includes a diazotization reaction, followed by a bromination reaction using cuprous bromide, and finally a reduction of the nitro group to an amino group. google.comgoogle.com While the specific synthesis of this compound may vary, the fundamental principles of aromatic substitution and functional group manipulation remain central.

The reactivity of this compound is largely dictated by the interplay of its three functional groups. The amino and hydroxyl groups are ortho-, para-directing, while the bromine atom is a deactivating meta-director. This can lead to complex regiochemical outcomes in electrophilic aromatic substitution reactions. The bromine atom itself is a key site for synthetic modification, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The amino and hydroxyl groups can also undergo a range of reactions, including acylation, alkylation, and diazotization, further expanding the synthetic possibilities. chemcess.com

Applications in Research

The unique structural features of this compound make it a valuable tool in various areas of chemical research. Its ability to serve as a scaffold for the introduction of diverse functional groups has led to its use in the synthesis of a wide range of target molecules. For example, related bromophenol derivatives have been investigated for their potential as intermediates in the synthesis of novel compounds with biological activity. researchgate.netmdpi.com The presence of the bromine atom allows for the facile introduction of different substituents, enabling the generation of libraries of compounds for screening in drug discovery programs. Furthermore, the aminophenol core is a common motif in many biologically active molecules, making this compound an attractive starting material for medicinal chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO B2582355 3-Amino-5-bromophenol CAS No. 100367-38-2; 100367-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITPOGKUUPJAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-38-2
Record name 3-Amino-5-bromophenol
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Synthetic Methodologies for 3 Amino 5 Bromophenol

Novel and Emerging Synthetic Approaches for 3-Amino-5-bromophenol (B177715)

Chemo- and Regioselective Synthesis Strategies

Achieving the correct substitution pattern (regiochemistry) is a primary challenge in the synthesis of this compound. The amino (-NH₂) and hydroxyl (-OH) groups are both powerful ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, direct bromination of 3-aminophenol (B1664112) would likely lead to a mixture of isomers rather than the desired 3-amino-5-bromo product.

To overcome this, regioselective strategies must be employed. These typically involve a multi-step synthesis that builds the molecule with the desired orientation from the start, rather than attempting to add substituents to a pre-existing ring in the final steps. A plausible, though not explicitly documented, regioselective route might involve:

Starting with a precursor where the desired substitution pattern is already established, for example, 3-bromo-5-nitroaniline.

Converting the existing functional groups. This could involve diazotization of the amino group, followed by hydrolysis to install the hydroxyl group.

Finally, reducing the nitro group to the desired amine.

This strategic, multi-step approach ensures that each functional group is placed in the correct position, avoiding the formation of unwanted isomers and simplifying purification.

Green Chemistry Principles in this compound Synthesis

Traditional synthetic methods for related compounds often present environmental challenges. For instance, the reduction of a nitro group using iron powder under acidic conditions produces substantial amounts of iron sludge, leading to significant waste and complex post-processing steps. google.com The synthesis of 3-amino-4-bromophenol, for example, has been noted for its high volume of waste and pollution concerns. google.com

Applying green chemistry principles aims to mitigate these issues. Key areas for improvement include:

Catalytic Reduction: Replacing stoichiometric reducing agents like iron powder with catalytic methods. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium, Platinum) is a much cleaner alternative that produces water as the only byproduct. The use of hydrazine (B178648) hydrate (B1144303) with a catalytic amount of ferric oxide is also an improvement over older methods. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Safer Solvents: Selecting solvents that are less toxic and environmentally benign.

The table below contrasts traditional methods with potential green chemistry alternatives.

Process StepTraditional MethodGreen Chemistry AlternativeEnvironmental Benefit
Reduction Iron powder in acidCatalytic hydrogenation or catalytic transfer hydrogenation (e.g., with hydrazine/Fe₂O₃)Eliminates large volumes of iron sludge waste. google.com
Solvents Potentially hazardous organic solventsUse of safer, recyclable solvents or water-based systems where possibleReduces environmental impact and improves process safety.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. Although specific applications to this compound are not detailed in the provided literature, the principles of flow chemistry are highly relevant to its potential production.

The multi-step synthesis of aminobromophenols often involves thermally unstable and potentially hazardous intermediates, such as diazonium salts. Flow chemistry provides several benefits for handling such processes:

Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the amount of any hazardous intermediate present at a given time.

Precise Temperature Control: Superior heat transfer in flow reactors allows for precise control over reaction temperatures, which is critical for sensitive steps like diazotization.

Scalability and Automation: Flow processes can be scaled up by running them for longer periods or by using multiple reactors in parallel. They also allow for easier automation and integration of multiple reaction steps.

A conceptual flow process for this compound could involve pumping the starting materials through sequential heated or cooled reactor coils, with the introduction of new reagents at different points in the stream, enabling a safe, efficient, and continuous production line from the starting material to the final product.

Challenges and Limitations in the Synthesis of this compound

The synthesis of this compound is not without its difficulties. The primary challenges and limitations include:

Regiocontrol: As discussed, achieving the specific 1-bromo-3-amino-5-hydroxy substitution pattern is the most significant hurdle. The directing effects of the functional groups necessitate a carefully planned, multi-step synthetic route to avoid the formation of isomeric byproducts.

Waste Generation: Traditional methods, particularly those involving stoichiometric reagents like iron powder for reduction, generate considerable amounts of chemical waste. google.com This not only has environmental implications but also adds to the cost of production due to the need for waste treatment and disposal.

Harsh Reaction Conditions: Some steps may require harsh conditions, such as the use of strong acids (e.g., hydrobromic acid) or high temperatures, which can require specialized equipment and careful handling. google.comgoogle.com

Addressing these challenges through the development of novel regioselective methods, the adoption of green chemistry principles, and the application of modern manufacturing technologies like flow chemistry is essential for the efficient and sustainable production of this compound.

Chemical Reactivity and Transformations of 3 Amino 5 Bromophenol

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 3-Amino-5-bromophenol (B177715)

The bromine atom on the aromatic ring of this compound serves as a key handle for various nucleophilic substitution reactions, particularly transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides like this compound. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The Suzuki coupling is highly valued for its tolerance of a wide range of functional groups, making it suitable for substrates like this compound that contain reactive -OH and -NH2 groups. nih.gov This reaction would result in the formation of a new carbon-carbon bond at the C5 position.

Heck Coupling : The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This palladium-catalyzed process provides a method for C-C bond formation and the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. organic-chemistry.org It can be carried out under mild conditions, which is advantageous for complex molecules. wikipedia.org Copper-free variations of this reaction have also been developed. wikipedia.orgorganic-chemistry.org

Coupling ReactionReactant PartnerBond FormedKey Catalyst
Suzuki-MiyauraOrganoboron CompoundC-CPalladium
HeckAlkeneC-CPalladium
SonogashiraTerminal AlkyneC-C (sp)Palladium/Copper

This table provides a summary of major cross-coupling reactions applicable to this compound.

Replacing the bromine atom with a nitrogen or oxygen nucleophile can also be achieved, often requiring specific catalytic systems.

Amination : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction provides a direct route to synthesize more complex diamino compounds from this compound.

Hydroxylation : The direct nucleophilic aromatic substitution of the bromine atom with a hydroxyl group to form a resorcinol derivative is generally challenging for unactivated aryl halides. Such reactions often require harsh conditions of high temperature and pressure or the use of a copper catalyst in what is known as an Ullmann-type reaction.

Reactions Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group (-OH) is a key site for various chemical transformations, including oxidation, etherification, and esterification.

The oxidation of aminophenols can be complex, often involving both the hydroxyl and amino groups, and can proceed through various chemical, electrochemical, or enzymatic pathways. ua.eschemcess.com The position of the substituents on the aromatic ring significantly influences the reaction products. ua.es

In general, the oxidation of phenols can generate phenoxy free radicals. For instance, p-aminophenol oxidation has been shown to form a p-aminophenoxy free radical as a one-electron oxidation product. nih.gov This initial step can lead to the formation of vibrantly colored polymeric quinoid structures. chemcess.com

Enzymatic oxidation, such as that catalyzed by tyrosinase or peroxidases, is a common pathway for the transformation of phenolic compounds. nih.govnih.gov Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of phenols to o-quinones. nih.gov While specific studies on this compound are not prevalent, related compounds like 2-aminophenol can be enzymatically oxidized to produce phenoxazinone structures. iitkgp.ac.inacs.org For example, the oxidation of 2-aminophenol can yield 2-amino-3H-phenoxazin-3-one. nih.gov This suggests that the hydroxyl group of this compound could be susceptible to similar enzymatic conversions, potentially leading to complex quinoid or heterocyclic structures.

The electrochemical oxidation of m-aminophenol, a positional isomer of the target molecule, has been shown to produce a blocking polymeric film on the electrode surface, with CO2 and quinone identified as major products. ua.es This indicates that under electrochemical conditions, this compound could undergo polymerization and ring-opening reactions.

Table 1: Potential Oxidation Reactions and Products of the Phenolic Hydroxyl Group

Reaction TypeReagent/CatalystPotential IntermediatePotential Final Product
Chemical OxidationPotassium ferricyanidePhenoxy radicalPolymeric quinoid structures
Enzymatic OxidationTyrosinase, Peroxidaseso-Quinone iminePhenoxazinone derivatives, Polymeric dyes
Electrochemical OxidationPlatinum electrode in acidRadical cationPolymeric films, Quinones, CO2

Etherification (formation of an ether, Ar-O-R) and esterification (formation of an ester, Ar-O-C(O)R) are fundamental reactions of the phenolic hydroxyl group. However, in aminophenols, the greater nucleophilicity of the amino group compared to the hydroxyl group presents a challenge for selective O-alkylation or O-acylation. quora.com Direct reaction with an alkyl or acyl halide typically results in a mixture of N-substituted, O-substituted, and N,O-disubstituted products. umich.edu

To achieve selective etherification or esterification at the hydroxyl group, a common strategy involves the protection of the more reactive amino group. One effective method is the condensation of the aminophenol with an aldehyde, such as benzaldehyde, to form an imine (a Schiff base). This temporarily masks the amino group's reactivity. The protected intermediate can then undergo O-alkylation with an alkyl halide in the presence of a base like potassium carbonate, or O-acylation with an acyl halide or anhydride (B1165640). The final step involves the hydrolysis of the imine, typically under acidic conditions, to regenerate the amino group and yield the desired O-substituted aminophenol. umich.eduresearchgate.netresearchgate.net

Table 2: General Strategy for Selective O-Alkylation of Aminophenols

StepReactionReagentsPurpose
1Protection of Amino GroupBenzaldehyde in MethanolForm an imine to block the amino group's reactivity.
2EtherificationAlkyl halide (e.g., R-Br), K2CO3 in AcetoneAlkylate the phenolic hydroxyl group.
3DeprotectionAqueous HClHydrolyze the imine to restore the amino group.

Reactions of the Amino Group of this compound

The primary amino group (-NH2) is a potent nucleophile and a site for a wide range of chemical modifications, including acylation, alkylation, diazotization, and condensation.

Due to the higher nucleophilicity of the nitrogen atom compared to the phenolic oxygen, the amino group of this compound reacts preferentially with acylating and alkylating agents. quora.com

Acylation: The process of introducing an acyl group (R-C(O)-) onto the nitrogen atom is known as N-acylation. This reaction is readily achieved by treating the aminophenol with acylating agents like acetic anhydride or acyl chlorides. google.comgoogle.com This chemoselectivity is the basis for the synthesis of many pharmaceutical compounds. For instance, the selective N-acetylation of p-aminophenol with acetic anhydride is the industrial route to N-acetyl-p-aminophenol (Acetaminophen). google.com Enzymatic methods, using lipases, have also been developed for the chemoselective N-acetylation of aminophenols. acs.org

Alkylation: Direct N-alkylation of aminophenols with alkyl halides often leads to mixtures of mono- and di-alkylated products, alongside potential O-alkylation. google.com A more controlled and selective method for mono-N-alkylation involves a two-step, one-pot procedure. First, the aminophenol is condensed with an aldehyde to form an imine. This intermediate is then reduced in situ, typically with a reducing agent like sodium borohydride, to yield the N-alkylated aminophenol. umich.eduresearchgate.net This reductive amination approach provides good yields and high selectivity for the desired N-monoalkylated product. umich.edu

The primary aromatic amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This process is typically carried out by treating a solution of the amine in a strong mineral acid, such as hydrochloric acid, with an aqueous solution of sodium nitrite at low temperatures (0–5 °C). byjus.comlearncbse.in The resulting 3-bromo-5-hydroxyphenyldiazonium salt is a versatile intermediate.

Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, known as coupling agents, in a reaction called azo coupling. byjus.comwikipedia.org This electrophilic aromatic substitution reaction produces brightly colored azo compounds (Ar-N=N-Ar'). learncbse.in Typical coupling agents include phenols and anilines. The coupling reaction with phenols is generally carried out in a mild alkaline medium, while coupling with anilines is performed under slightly acidic conditions. learncbse.in The diazonium salt of this compound could be coupled with various aromatic compounds to synthesize a range of azo dyes.

Table 3: Diazotization and Azo Coupling Process

StageDescriptionTypical Reagents & ConditionsProduct
DiazotizationConversion of the primary amino group to a diazonium group (-N2+).NaNO2, HCl(aq), 0-5 °C3-Bromo-5-hydroxyphenyldiazonium chloride
Azo CouplingReaction of the diazonium salt with an activated aromatic ring.Phenols (mild NaOH) or Anilines (mild HCl)Azo compound (dye)

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (-N=CHR or -N=CR2). This reaction is typically reversible and can be catalyzed by either acid or base. As mentioned previously (Section 3.3.2), this reaction is frequently employed as a method to protect the amino group during reactions targeting the phenolic hydroxyl group. umich.eduresearchgate.net The formation of the imine intermediate is a key step in the selective N-alkylation of aminophenols via reductive amination. umich.edu

Based on a comprehensive search for scientific literature, there is currently no available research data detailing the multi-functional reactivity and cascade reactions specifically involving this compound. Consequently, the generation of a detailed article on this specific topic is not possible at this time.

Cascade reactions, also known as tandem or domino reactions, are powerful tools in synthetic chemistry where multiple bond-forming events occur in a single operation without isolating intermediates. These reactions are highly efficient and atom-economical. A molecule like this compound, with its three distinct functional groups—an amino group, a hydroxyl group, and a bromine atom—possesses the theoretical potential to participate in such complex transformations. Each functional group offers a different type of reactivity:

The amino group is nucleophilic and can react with electrophiles.

The hydroxyl group is also nucleophilic and can be acylated, alkylated, or participate in condensations.

The bromo group can be involved in cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig reactions) or act as a leaving group in nucleophilic aromatic substitution under certain conditions.

The strategic placement of these groups could theoretically allow for sequential reactions, where an initial reaction at one site triggers a subsequent intramolecular reaction at another. However, specific examples or detailed studies of such cascade sequences starting from this compound have not been reported in the available scientific literature.

Therefore, no data table or detailed research findings on this subject can be provided.

Spectroscopic and Structural Elucidation of 3 Amino 5 Bromophenol

Vibrational Spectroscopy Applications in 3-Amino-5-bromophenol (B177715) Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique molecular fingerprint of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, allowing for their identification. For this compound, the FT-IR spectrum would be expected to exhibit distinct peaks corresponding to its primary functional groups: the hydroxyl (-OH), amino (-NH₂), and bromo (-Br) groups, as well as the aromatic ring.

Expected FT-IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Phenolic)3200-3600Stretching (broad)
N-H (Amino)3300-3500Stretching (two bands)
C-H (Aromatic)3000-3100Stretching
C=C (Aromatic)1450-1600Ring Stretching
C-O (Phenolic)1200-1300Stretching
C-N (Amino)1250-1350Stretching
C-Br500-600Stretching

The broadness of the O-H stretching band is due to hydrogen bonding. The N-H stretching vibration of the primary amine would typically appear as two distinct peaks. The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light provide information about the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would provide a detailed "fingerprint" of the molecule, with characteristic peaks for the aromatic ring and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure of an organic compound by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms (protons) in a molecule. In this compound, the aromatic protons and the protons of the amino and hydroxyl groups would give rise to distinct signals.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~6.5-6.7t
H-4~6.8-7.0t
H-6~6.6-6.8t
-OHVariable (broad singlet)s
-NH₂Variable (broad singlet)s

Note: The chemical shifts are estimates and can vary depending on the solvent and concentration. The protons on the aromatic ring would exhibit coupling, leading to triplet (t) or more complex splitting patterns.

The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the bromine atom. The signals for the -OH and -NH₂ protons are often broad and their chemical shifts are highly dependent on factors like solvent, temperature, and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-OH)~155-160
C-2~105-110
C-3 (-NH₂)~148-152
C-4~110-115
C-5 (-Br)~120-125
C-6~100-105

Note: These are estimated chemical shifts.

The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon atoms bonded to the electronegative oxygen, nitrogen, and bromine atoms (C-1, C-3, and C-5) are expected to be downfield (higher ppm values).

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the aromatic protons (H-2, H-4, and H-6), helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons (C-2, C-4, and C-6) by linking their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons (C-1, C-3, and C-5) by observing their long-range correlations with the aromatic protons. For example, the proton at H-2 would be expected to show correlations to C-1, C-3, and C-4.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₆BrNO), the theoretical monoisotopic mass is 186.96329 Da. uni.lu HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is crucial for confirming the identity of synthesized compounds and for identifying unknown metabolites or degradation products.

The technique can also provide information about the isotopic distribution of elements. Bromine, for instance, has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (M+ and M+2), which is a clear indicator of the presence of a single bromine atom in the molecule.

Predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis are presented in the table below. uni.lu

Adduct TypePredicted m/z
[M+H]⁺187.97057
[M+Na]⁺209.95251
[M-H]⁻185.95601
[M+NH₄]⁺204.99711
[M+K]⁺225.92645

This table is based on predicted data from PubChem. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures, identifying impurities, or studying the metabolism of a compound.

In the context of this compound, LC-MS could be used to:

Assess Purity: An LC method can separate this compound from starting materials, byproducts, or degradation products. The mass spectrometer then provides mass information for each separated component, confirming the identity of the main peak and helping to identify impurities. For instance, isomers of aminophenol can be effectively separated using reversed-phase HPLC, a common LC technique. rsc.org

Reaction Monitoring: The progress of a chemical reaction to synthesize or modify this compound can be monitored by taking small samples from the reaction mixture and analyzing them by LC-MS. This allows for the tracking of the consumption of reactants and the formation of products over time.

Metabolite Identification: If this compound were being studied in a biological system, LC-MS would be the primary tool for identifying its metabolites. Biological matrices are complex, and the chromatographic separation is essential to isolate potential metabolites before they are identified by the mass spectrometer.

A study on the identification of unknown impurities in a related compound, 3-bromo-5-(trifluoromethyl)aniline, demonstrated the power of LC-hyphenated techniques. In this study, impurities that were isomers of the parent compound with an additional bromine atom were separated and identified using a combination of LC, mass spectrometry, and NMR. srce.hr This highlights the utility of LC-MS for the detailed characterization of compounds like this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Crystalline this compound and its Derivatives

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of the molecular and crystal structure of a compound. This technique requires a single, well-ordered crystal. The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the electron density distribution, from which the positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on similar molecules demonstrate the type of information that can be obtained. For example, the crystal structure of (E)-4-bromo-2-[(phenylimino)methyl]phenol reveals detailed information about its molecular conformation, including the planarity of the rings and the presence of intramolecular hydrogen bonds. nih.gov

A hypothetical SCXRD study of this compound would be expected to reveal:

The precise geometry of the benzene (B151609) ring.

The bond lengths of C-Br, C-N, and C-O bonds.

The conformation of the amino and hydroxyl groups relative to the ring.

The intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, which dictate the crystal packing.

The table below presents crystallographic data for a related brominated phenol (B47542) derivative, illustrating the type of data obtained from an SCXRD experiment.

Parameter4-bromo-2-(1H-pyrazol-3-yl)phenol researchgate.net
Chemical FormulaC₉H₇BrN₂O
Crystal SystemTriclinic
Space GroupC2/c
a (Å)16.255(3)
b (Å)4.4119(9)
c (Å)25.923(5)
β (°)107.99(3)
Volume (ų)1768.2(7)

This table provides an example of crystallographic data for a related compound to illustrate the outputs of an SCXRD analysis. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorph Characterization

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic diffraction pattern consisting of a series of peaks at different angles (2θ). This pattern serves as a "fingerprint" for a specific crystalline solid.

PXRD is particularly valuable for:

Phase Identification: The PXRD pattern of a synthesized batch of this compound can be compared to a reference pattern to confirm its identity and that it is the correct crystalline phase.

Purity Analysis: The presence of crystalline impurities will result in additional peaks in the PXRD pattern.

Polymorph Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs. Different polymorphs can have different physical properties (e.g., solubility, melting point, stability). PXRD is a key technique for identifying and distinguishing between different polymorphs. For example, two different polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol were identified and characterized, showing different molecular conformations and crystal packing. nih.gov

Crystallinity Assessment: The sharpness of the diffraction peaks can provide information about the degree of crystallinity of the sample. Broad peaks may indicate a poorly crystalline or amorphous material.

A study of the isomers of aminophenol demonstrated that each isomer produces a distinct PXRD pattern, allowing for their differentiation in the solid state. researchgate.net A similar analysis of this compound would yield a unique pattern that could be used for its routine identification and quality control.

Theoretical and Computational Investigations of 3 Amino 5 Bromophenol

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of a molecule. These methods allow for the prediction of molecular geometry, vibrational modes, and electronic behavior, offering a microscopic understanding that complements experimental findings.

Density Functional Theory (DFT) Studies for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A common approach involves using the B3LYP functional (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) with a basis set such as 6-311++G(d,p). This level of theory is effective for optimizing molecular geometry and calculating vibrational frequencies.

Molecular Geometry: The optimization process determines the lowest energy arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For 3-Amino-5-bromophenol (B177715), key structural parameters would include the lengths of the C-Br, C-O, C-N, O-H, and N-H bonds, as well as the angles within the benzene (B151609) ring and those involving the substituents. This data reveals the influence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing bromine (-Br) atom on the aromatic ring's geometry.

Table 1: Predicted Key Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value (Illustrative)
Bond Lengths (Å)
C-Br 1.910
C-O 1.375
C-N 1.402
O-H 0.965
N-H 1.010
**Bond Angles (°) **
C-C-Br 119.5
C-C-O 118.0
C-C-N 121.0
C-O-H 109.0

Vibrational Frequencies: Theoretical vibrational analysis predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. Key vibrational modes for this compound would include the O-H and N-H stretching vibrations, C-H stretching of the aromatic ring, C-C ring stretching, and the characteristic C-Br stretching frequency.

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Scaled Wavenumber (cm⁻¹) (Illustrative)
O-H Stretch ~3500
N-H Asymmetric Stretch ~3450
N-H Symmetric Stretch ~3350
Aromatic C-H Stretch ~3100-3000
Aromatic C-C Stretch ~1600-1450
C-O Stretch ~1250
C-N Stretch ~1300

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other methods are used to explore electronic properties. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are derived from first principles without experimental parameters. They offer high accuracy but are computationally demanding.

Semi-empirical methods (like AM1 or PM6) simplify calculations by incorporating experimental parameters, making them much faster and suitable for larger molecules. These methods are valuable for predicting electronic properties such as ionization potential, electron affinity, and dipole moment, which govern the molecule's interaction with external electric fields and other molecules.

Molecular Orbital Analysis of this compound

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. Analyzing the frontier molecular orbitals and intramolecular bonding provides a deep understanding of chemical reactivity and stability.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl groups, while the LUMO would also be distributed over the ring system.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Value (eV) (Illustrative)
HOMO Energy -5.80
LUMO Energy -1.25

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Predicted Key NBO Interactions and E(2) Energies for this compound

Donor NBO Acceptor NBO E(2) (kcal/mol) (Illustrative)
LP (N) π* (C=C) ~30-40
LP (O) π* (C=C) ~20-30

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more geometrical parameters, such as a dihedral angle.

For this compound, PES scans would be performed by systematically rotating the dihedral angles associated with the C-O and C-N bonds. This analysis would identify the most stable conformer (the global minimum on the energy surface) and any other low-energy local minima. It would also determine the energy barriers for rotation, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. The results would clarify the preferred orientation of the -OH and -NH₂ groups relative to the aromatic ring and each other.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, Raman)

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are standard approaches for predicting the spectroscopic properties of organic molecules. These calculations can estimate the absorption wavelengths in UV-Vis spectroscopy, as well as the vibrational frequencies observed in IR and Raman spectroscopy. For instance, theoretical studies on similar molecules like 3-aminophenol (B1664112) and other substituted phenols have been performed to assign vibrational modes and interpret experimental spectra. However, specific computational data for the UV-Vis, IR, and Raman spectra of this compound are not available in the reviewed literature.

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. Computational chemistry provides a means to predict NLO behavior by calculating parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are often performed using DFT methods. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the phenol (B47542) ring could suggest potential NLO activity due to intramolecular charge transfer. However, specific theoretical investigations and calculated NLO parameters for this compound have not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms and the aromatic ring, indicating sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. While the principles of MEP mapping are well-established, a specific MEP map and detailed analysis for this compound are not present in the consulted research.

Applications of 3 Amino 5 Bromophenol in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on the benzene (B151609) ring of 3-amino-5-bromophenol (B177715) makes it a valuable precursor for constructing intricate molecular architectures. The amino and hydroxyl groups are positioned meta to each other, and their ortho-relationship to available carbon atoms on the ring allows for the formation of fused ring systems.

The ortho-aminophenol moiety is a classic structural motif for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant biological and industrial applications. The reaction typically involves the condensation of the aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides or aldehydes), followed by cyclization to form the fused oxazole (B20620) ring. In the case of this compound, this reaction leads to the formation of 6-bromobenzoxazoles. The bromine atom remains on the scaffold, providing a handle for further functionalization.

Reactant 1Reactant 2Resulting Heterocycle Class
This compoundAldehydes / Acyl ChloridesSubstituted 6-Bromobenzoxazoles
This compoundβ-DiketonesSubstituted Bromoquinolines
This compoundIsocyanates2-Amino-6-bromobenzoxazoles

These reactions demonstrate the utility of this compound as a foundational component for generating a library of substituted heterocyclic systems. organic-chemistry.orgnih.gov

The bromine atom on the aromatic ring of this compound is a key feature for building more complex aromatic structures through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the site of the bromine atom. This enables the connection of other aryl, vinyl, or alkynyl groups to the aminophenol core, creating bi-aryl compounds and other extended π-systems. These advanced aromatic structures are often investigated for their unique electronic and photophysical properties, finding use in fields like organic electronics.

Applications in Dye and Pigment Chemistry

The electronic properties of this compound make it a suitable component in the synthesis of colorants. The interplay between its electron-donating groups and the aromatic ring is fundamental to the development of dyes and pigments.

In dye chemistry, a chromophore is the part of a molecule responsible for its color, while an auxochrome is a functional group that modifies the chromophore's ability to absorb light, altering the color's intensity and shade. nih.gov The benzene ring of this compound acts as a basic chromophore. The amino (-NH₂) and hydroxyl (-OH) groups are powerful auxochromes. nih.gov By donating electron density into the aromatic ring, they shift the absorption maximum to longer wavelengths (a bathochromic shift), moving the color from the UV region into the visible spectrum and intensifying it.

This compound is a valuable precursor for azo dyes, which constitute the largest class of commercial organic colorants. nih.govresearchgate.netmodernscientificpress.com The synthesis involves a diazotization reaction, where the primary amino group is converted into a diazonium salt using nitrous acid (HNO₂). iiste.org This highly reactive diazonium salt is then coupled with another electron-rich aromatic compound (a coupling component) to form an azo compound, characterized by the -N=N- linkage that acts as a powerful chromophore. researchgate.netmodernscientificpress.com The bromine atom can further modulate the final color and improve properties like lightfastness. iiste.org

The presence of both an acidic hydroxyl group and a basic amino group makes dyes derived from this compound inherently pH-sensitive. The color of such dyes can change depending on the pH of the environment. gspchem.com

In acidic conditions (low pH), the amino group can be protonated to form an ammonium (B1175870) salt (-NH₃⁺).

In alkaline conditions (high pH), the phenolic hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻).

These protonation and deprotonation events alter the electronic structure of the entire conjugated system, leading to a change in the wavelength of light absorbed and thus a visible color change. This principle is the basis for many acid-base indicators. medchemexpress.comnih.gov While structurally different, the well-known indicator Bromophenol Blue operates on a similar principle of pH-induced structural changes affecting its color, transitioning from yellow at pH 3.0 to blue/purple at pH 4.6. gspchem.comnih.gov

Utilization in Polymer and Material Science Research

The multiple reactive sites on this compound allow for its use as a monomer in the synthesis of specialty polymers. Its bifunctional nature, with reactive amine and hydroxyl groups, enables it to participate in step-growth polymerization reactions.

For instance, it can be used to synthesize poly(ester-amide)s. In a reaction with a diacyl chloride, the more nucleophilic amino group can first form a stable amide bond, followed by the hydroxyl group forming an ester linkage under different conditions. This produces polymers with both ester and amide functionalities, combining properties from both polyesters and polyamides. nih.gov

Furthermore, aminophenols can be polymerized through oxidative methods to create conductive polymers, which are derivatives of polyaniline. mdpi.comdrexel.edu The resulting polymers possess interesting electronic properties. The bromine atom in the polymer backbone derived from this compound offers additional benefits:

Flame Retardancy: Brominated compounds are well-known flame retardants. Incorporating this monomer can enhance the fire resistance of the final material.

Site for Post-Polymerization Modification: The C-Br bond can be used for further chemical reactions after the polymer is formed, allowing for grafting of side chains or cross-linking to fine-tune the material's properties.

Polymerization TypeCo-monomer ExampleResulting Polymer ClassPotential Property
Step-GrowthDiacyl Chlorides (e.g., Terephthaloyl chloride)Poly(ester-amide)sThermal Stability
Oxidative PolymerizationOxidizing Agent (e.g., Potassium dichromate)Substituted PolyanilineElectrical Conductivity
Epoxy SystemsEpoxy Resins (e.g., Bisphenol A diglycidyl ether)Cured Epoxy ResinsFlame Retardancy

The use of aminophenols in creating polymer films has been demonstrated, and the resulting materials exhibit measurable electrical conductivity. mdpi.comdrexel.edu

Monomer for Specialty Polymer Synthesis

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group enables this compound to act as a monomer in polycondensation reactions. These reactions can lead to the formation of a variety of high-performance polymers, where the incorporation of the brominated aromatic ring imparts specific, desirable properties.

The amino group can react with carboxylic acid derivatives (such as diacyl chlorides or dicarboxylic acids) to form amide bonds, yielding polyamides. Similarly, the hydroxyl group can react with these same derivatives to form ester bonds, resulting in polyesters. If reacted with dianhydrides, the amino group can form polyimides, a class of polymers known for their exceptional thermal stability. titech.ac.jpcetjournal.it

The key contribution of the this compound monomer lies in the properties conferred by the bromo-substituent. The presence of bromine in the polymer backbone can significantly enhance flame retardancy, a critical feature for materials used in electronics, aerospace, and construction. Furthermore, the high atomic weight of bromine can increase the polymer's density and refractive index, properties that are advantageous in optical applications. The bromine atom also provides a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups to further tune the polymer's properties.

Polymer ClassReactant for PolymerizationKey Properties Imparted by this compound
PolyamidesDicarboxylic acids / Diacyl chloridesFlame retardancy, increased thermal stability, higher refractive index.
PolyimidesDianhydridesExceptional thermal and chemical resistance, inherent flame retardancy.
PolyestersDicarboxylic acids / Diacyl chloridesImproved flame resistance, modified solubility, higher density.
Poly(ether ketone)sActivated dihaloarenesHigh thermal stability, chemical resistance, site for cross-linking.

Ligand in Coordination Polymer Chemistry

In the field of coordination chemistry, this compound is a valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The amino and hydroxyl groups can act as binding sites (coordination sites) for metal ions. Depending on the reaction conditions and the metal ion used, it can function as a monodentate, bidentate, or bridging ligand.

The ability of the aminophenol structure to coordinate with metal centers can lead to the formation of extended one-, two-, or three-dimensional networks. uab.catnih.gov These materials are of significant interest for applications in gas storage, separation, and catalysis. nih.govrsc.org The amino groups within the framework's pores can create specific binding sites for molecules like carbon dioxide, enhancing the material's capture and separation capabilities. rsc.org

The bromine atom on the ligand can influence the resulting framework in several ways. Sterically, it can direct the self-assembly process, potentially leading to novel network topologies. Electronically, the electron-withdrawing nature of bromine can modulate the electron density on the ligand and, consequently, the properties of the metal-ligand bond. This can affect the catalytic activity or the photophysical properties of the final material.

Metal Ion ExamplePotential Coordination ModeResulting Framework TypePotential Application
Zn(II), Cu(II)Bidentate chelation (N, O)Discrete complexes or 1D chainsCatalysis, molecular sensing
Cd(II), Mn(II)Bridging between metal centers2D layers or 3D MOFsGas separation, selective adsorption
Lanthanides (e.g., Eu, Tb)Bidentate chelation (N, O)Luminescent MOFsOptical sensors, lighting

Development of Optoelectronic Materials

Aromatic amines are a cornerstone of modern optoelectronic materials, forming the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. nih.govdyenamo.se this compound serves as a crucial building block for the synthesis of more complex, conjugated molecules used in these applications.

The key to its utility is the bromine atom, which is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the precise construction of larger π-conjugated systems by forming new carbon-carbon bonds. By coupling this compound with other aromatic building blocks (e.g., boronic acids or organostannanes), chemists can synthesize tailored molecules with specific electronic properties, such as hole-transporting materials (HTMs) or emissive dopants for OLEDs. dyenamo.se

The amino and hydroxyl groups can be used to tune the solubility and energy levels (HOMO/LUMO) of the final molecule. For instance, the amino group is a common feature in many HTMs, facilitating the movement of positive charge carriers (holes) within a device. The hydroxyl group can be alkylated to improve solubility or used as an anchoring group to bind the molecule to a substrate.

Cross-Coupling ReactionReactant TypeResulting Molecular StructureApplication Area
Suzuki CouplingArylboronic acids/estersBi-aryl or poly-aryl systemsHole-transporting materials, organic semiconductors
Stille CouplingOrganostannanesConjugated polymers, complex aromaticsOrganic photovoltaics, field-effect transistors
Sonogashira CouplingTerminal alkynesAryl-alkyne conjugated systemsMolecular wires, non-linear optics

Applications in Agrochemical and Fine Chemical Synthesis (Non-Biological)

Beyond materials science, this compound is a highly valuable intermediate in the synthesis of complex organic molecules, including agrochemicals and other fine chemicals. Its trifunctional nature allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled, stepwise manner.

The related compound, 3-aminophenol (B1664112), is a known precursor for several commercial agrochemicals. nih.gov By analogy, this compound can be used to synthesize novel analogues of these compounds. The introduction of a bromine atom into the molecular structure can significantly alter the biological activity, metabolic stability, and environmental persistence of an agrochemical, potentially leading to the development of more effective or safer products.

In fine chemical synthesis, the differential reactivity of the three functional groups is a major advantage. The amino group can be protected, allowing for selective reaction at the hydroxyl group, or vice versa. The bromine atom can be converted into other functional groups via lithiation-substitution or used in cross-coupling reactions as previously mentioned. This versatility makes this compound a strategic starting material for synthesizing pharmaceutical intermediates and other high-value chemical products.

Functional GroupExample ReactionSynthetic Utility
Amino (-NH₂)Acylation, Diazotization, Reductive AlkylationFormation of amides, conversion to other functional groups (e.g., -OH, -CN), synthesis of secondary/tertiary amines.
Hydroxyl (-OH)O-Alkylation (Williamson ether synthesis), EsterificationSynthesis of ethers and esters, modification of solubility and electronic properties.
Bromo (-Br)Palladium-catalyzed cross-coupling, Grignard formationCarbon-carbon bond formation, introduction of aryl, alkyl, or alkynyl groups.

Future Research Directions and Prospects for 3 Amino 5 Bromophenol

Exploration of New Catalytic Transformations

The reactivity of the amino, hydroxyl, and bromo functional groups in 3-Amino-5-bromophenol (B177715) presents a fertile ground for the exploration of novel catalytic transformations. Future research will likely focus on leveraging these groups to construct more complex molecular architectures.

The presence of both an activating amino group and a deactivating but directing bromo group, along with the hydroxyl group, offers unique opportunities for regioselective C-H functionalization. nih.gov Transition metal-catalyzed methods could be developed to selectively introduce new substituents at specific positions on the aromatic ring, expanding the diversity of accessible derivatives. rsc.org For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could be further explored to build new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom.

Furthermore, the amino and hydroxyl groups can act as directing groups in ortho-C–H functionalization reactions, and emerging research into meta-C–H functionalization could provide pathways to modify the positions adjacent to these groups. rsc.org The development of novel catalysts, including those based on earth-abundant metals, will be crucial in achieving these transformations with high efficiency and selectivity. Photocatalysis, particularly using visible light, represents another promising avenue for the selective bromination or functionalization of phenols, offering milder reaction conditions. beilstein-journals.org

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. benthamdirect.com Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methodologies. This includes the exploration of greener solvents, catalysts, and reaction conditions.

Current synthetic methods for aminophenols and their derivatives often rely on harsh reagents and generate significant waste. nih.gov Future efforts will likely focus on biocatalytic approaches, utilizing engineered enzymes to perform selective transformations under mild conditions. springernature.com For example, enzymatic cascades could be designed for the synthesis of this compound derivatives, minimizing the use of protecting groups and reducing the number of synthetic steps. springernature.com

Moreover, the development of catalytic methods that utilize renewable resources is a key goal. rsc.org Research into the synthesis of aromatic amines from biomass-derived feedstocks is a growing field, and future work could explore pathways to produce this compound or its precursors from renewable sources. rsc.orgresearchgate.net Methodologies that employ water as a solvent, utilize energy-efficient techniques like microwave irradiation, and allow for catalyst recycling will be at the forefront of sustainable synthesis development for this compound. researchgate.net

Advanced Computational Modeling for Property Prediction and Reaction Design

Advanced computational modeling, particularly Density Functional Theory (DFT), will play an increasingly important role in predicting the properties of this compound and its derivatives, as well as in designing new reactions. researchgate.netnih.gov Computational studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule.

DFT calculations can be employed to predict key parameters such as bond dissociation energies, ionization potentials, and electron affinities, which are crucial for understanding the compound's antioxidant potential and its behavior in redox reactions. researchgate.net Such studies have been successfully applied to understand the stability and reactivity of various aminophenol and bromophenol isomers. nih.govresearchgate.net

Furthermore, computational modeling is a powerful tool for elucidating reaction mechanisms. nih.gov By modeling the transition states and intermediates of potential catalytic transformations, researchers can gain a deeper understanding of the factors that control selectivity and reactivity. This knowledge can then be used to design more efficient catalysts and optimize reaction conditions. acs.org The synergy between computational prediction and experimental validation will be essential for accelerating the discovery of new reactions and applications for this compound.

PropertyPredicted Trend/Insight from Computational Modeling
ReactivityThe amino and hydroxyl groups are activating, while the bromo group is deactivating, influencing the sites of electrophilic aromatic substitution.
AcidityThe bromo group's inductive effect is expected to slightly increase the acidity of the phenolic hydroxyl group compared to 3-aminophenol (B1664112). nih.gov
Bond Dissociation EnergyThe O-H bond dissociation energy can be calculated to predict antioxidant activity. researchgate.net
Reaction MechanismsDFT can be used to model transition states for various functionalization reactions, guiding catalyst and reaction design. acs.org

Discovery of Novel Non-Biological Applications in Emerging Technologies

While bromophenols have been explored for their biological activities, the unique electronic properties imparted by the bromine and amino groups suggest that this compound and its derivatives could find novel applications in emerging technologies, particularly in materials science and organic electronics.

Brominated aromatic compounds are known to be valuable precursors for organic light-emitting diode (OLED) materials and other organic semiconductors. nbinno.com The presence of the amino and hydroxyl groups in this compound offers handles for further functionalization, allowing for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels. This could enable the design of new materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rhhz.net

The ability of phenols to act as building blocks for functional polymers and materials is well-established. mater-rep.comrsc.org Derivatives of this compound could be incorporated into polymers to enhance their thermal stability, flame retardancy (due to the bromine content), or to introduce specific functionalities. The amino group, for instance, can be a site for polymerization or for grafting onto other materials to modify their surface properties.

Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies

The future of research on this compound will be characterized by a move towards more integrated and synergistic approaches. The traditional linear model of synthesis followed by characterization is being replaced by a more dynamic and collaborative process where computational studies, synthetic chemistry, and advanced analytical techniques are used in concert. nih.gov

A synergistic approach would involve using computational modeling to predict the most promising derivatives of this compound for a specific application. nih.gov These predictions would then guide the synthetic efforts, allowing for a more targeted and efficient approach to molecule design. Advanced characterization techniques, such as in-situ spectroscopy and crystallography, would then be used to validate the computational models and provide a deeper understanding of the structure-property relationships.

This integrated workflow will be particularly valuable for exploring complex reaction mechanisms and for the rational design of new catalysts and materials. nih.gov By combining the predictive power of computational chemistry with the practical capabilities of modern synthetic and analytical methods, researchers can accelerate the pace of discovery and unlock the full potential of this compound.

Q & A

Basic Question: What are the primary spectroscopic methods for characterizing 3-Amino-5-bromophenol, and how do they resolve structural ambiguities?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amino/OH groups (δ 4.5–5.5 ppm, exchangeable). Use deuterated DMSO to observe NH/OH signals.
    • ¹³C NMR : Assign carbons based on substituent effects; bromine causes deshielding (~10–15 ppm shift for C-Br) .
  • Infrared (IR) Spectroscopy : Confirm amino (-NH₂, ~3300–3500 cm⁻¹) and phenolic -OH (~3200–3600 cm⁻¹) groups. Bromine’s inductive effect reduces O-H stretching frequency .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 188 (C₆H₆BrNO⁺) with fragmentation patterns (e.g., loss of Br or NH₂) .

Basic Question: What are standard synthetic routes for this compound, and how is purity ensured?

Answer:

  • Synthesis via Bromination :
    • Start with 3-aminophenol. Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to brominate position 5. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .
    • Alternative: Direct bromination with Br₂ in CH₂Cl₂, but requires careful stoichiometry to avoid over-bromination.
  • Purification :
    • Recrystallize from ethanol/water to remove unreacted starting material.
    • Purity validation: HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with ≥95% purity threshold .

Advanced Question: How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

Answer:

  • Catalyst Screening :
    • For coupling reactions (e.g., Suzuki-Miyaura), test Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves regioselectivity in aryl bromide intermediates .
  • Solvent Effects :
    • Polar aprotic solvents (DMF, DMSO) enhance solubility of brominated intermediates but may promote side reactions. Use mixed solvents (e.g., THF/H₂O) for controlled reactivity .
  • Temperature Control :
    • Low temperatures (0–10°C) suppress polymerization of phenolic intermediates. For example, in diazotization reactions, maintain pH >10 to stabilize intermediates .

Advanced Question: How are conflicting spectral data resolved when characterizing derivatives of this compound?

Answer:

  • Case Study: Ambiguous NOESY Signals :
    • Overlapping aromatic signals can be resolved using 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons. For example, HMBC correlations between NH₂ and C-3/C-5 confirm substitution patterns .
  • X-ray Crystallography :
    • Resolve steric clashes or tautomerism (e.g., keto-enol equilibrium in Schiff base derivatives). Single-crystal analysis provides unambiguous bond lengths/angles .

Advanced Question: What in vitro assays are suitable for studying the biological activity of this compound derivatives?

Answer:

  • Antimicrobial Activity :
    • Broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Use derivatives with electron-withdrawing groups (e.g., NO₂) for enhanced activity .
  • Enzyme Inhibition :
    • Tyrosinase inhibition: Monitor L-DOPA oxidation at 475 nm. IC₅₀ values correlate with substituent electronegativity (Br > Cl > F) .

Advanced Question: How does the stability of this compound vary under different storage conditions?

Answer:

  • Light Sensitivity :
    • Decomposes via radical pathways under UV light. Store in amber vials at -20°C; argon atmosphere reduces oxidation .
  • pH-Dependent Stability :
    • Stable in acidic conditions (pH 3–5). At pH >7, autoxidation of the amino group occurs, forming quinone-like byproducts. Validate stability via LC-MS over 72 hours .

Advanced Question: How do substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Answer:

  • Directing Effects :
    • -NH₂ is strongly activating (ortho/para-directing), while -Br is deactivating (meta-directing). Competition leads to preferential substitution at positions activated by -NH₂.
    • Example: Nitration with HNO₃/H₂SO₄ yields 3-amino-5-bromo-2-nitrophenol as the major product (para to -NH₂, meta to -Br) .

Advanced Question: What computational methods validate the reaction mechanisms of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations :
    • Optimize transition states (e.g., Pd-mediated oxidative addition) using B3LYP/6-31G(d). Charge density maps predict regioselectivity in Suzuki couplings .
  • Kinetic Isotope Effects (KIE) :
    • Compare reaction rates with deuterated vs. non-deuterated substrates. KIE >1 indicates rate-determining C-H bond cleavage .

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